(S)-3-N-Cbz-amino-succinimide chemical structure and properties
(S)-3-N-Cbz-amino-succinimide chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of (S)-3-N-Cbz-amino-succinimide, a compound of interest for researchers and professionals in drug development, particularly in the field of neurology.
Chemical Structure and Identifiers
(S)-3-N-Cbz-amino-succinimide, also known as (S)-benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, is a derivative of succinimide (B58015).[1][2] The core of the molecule is a five-membered succinimide ring, with a carbobenzyloxy (Cbz) protected amine group at the third position, conferring a specific stereochemistry designated as (S).
| Identifier | Value |
| IUPAC Name | benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate[3] |
| CAS Number | 60846-91-5[1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₄[1][3][4][6] |
| Canonical SMILES | C1--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1] |
| InChI | InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1[3][4] |
| InChIKey | QRQMHYISDDHZBY-VIFPVBQESA-N[3][4] |
Physicochemical Properties
(S)-3-N-Cbz-amino-succinimide is typically a white to yellow crystalline solid at room temperature.[1][4] Its properties make it suitable for various laboratory applications, and it is soluble in several organic solvents.
| Property | Value |
| Molecular Weight | 248.23 g/mol [1][2][3][6][7] |
| Appearance | White to Yellow Solid[1] / Crystalline Solid[4] |
| pKa (Predicted) | 8.79 ± 0.50[1] |
| Topological Polar Surface Area | 84.5 Ų[3] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[4][5] |
| Storage Temperature | Room Temperature (Sealed in dry)[1] / -20°C[5] |
Synthesis
The synthesis of (S)-3-N-Cbz-amino-succinimide typically involves the protection of the amino group of an aspartic acid derivative. A common route is the reaction of N-benzyloxycarbonyl-L-aspartic acid imide with a suitable reagent. The process involves the formation of the succinimide ring from an aspartic acid precursor, with the Cbz group serving as a protecting group for the amine.
Below is a generalized workflow for its synthesis.
Biological Activity and Applications
(S)-3-N-Cbz-amino-succinimide is recognized for its anticonvulsant properties.[4][5][8] It has been shown to be effective in animal models of epilepsy, suggesting its potential as an antiepileptic agent.
Anticonvulsant Activity
The primary application of this compound in research is as an anticonvulsant.[4][5] It has demonstrated efficacy in suppressing tonic convulsions induced by both pentylenetetrazole (PTZ) and maximal electroshock (MES) in mice.[4][5][8]
The median effective doses (ED₅₀) for these effects are:
-
Pentylenetetrazole (PTZ)-induced convulsions: 78.1 mg/kg[4]
-
Maximal Electroshock (MES)-induced convulsions: 103 mg/kg[4]
The succinimide moiety is a well-known pharmacophore in several antiepileptic drugs, and this compound serves as a valuable tool for structure-activity relationship (SAR) studies to develop novel anticonvulsants.
Role in Peptide Synthesis
While the primary focus of the provided information is on its anticonvulsant activity, the core structure, an amino-succinimide, is related to an important side reaction in solid-phase peptide synthesis (SPPS). The formation of aspartimide from aspartic acid residues is a significant challenge in peptide chemistry, leading to impurities and lower yields.[9][10][11][12] Although (S)-3-N-Cbz-amino-succinimide itself is not directly used to prevent this, its structure is fundamentally linked to this chemical challenge. The study of such molecules can provide insights into the mechanisms of aspartimide formation and the development of strategies to prevent it.
Experimental Protocols
The anticonvulsant activity of (S)-3-N-Cbz-amino-succinimide is typically evaluated using standard rodent models of seizures. Below is a representative protocol for the maximal electroshock (MES) test.
Maximal Electroshock (MES) Assay in Mice
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
(S)-3-N-Cbz-amino-succinimide
-
Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)[8]
-
Male ICR mice (or other suitable strain)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Mice are acclimatized to laboratory conditions before the experiment. Food is typically withheld for a few hours before dosing.
-
Compound Administration: (S)-3-N-Cbz-amino-succinimide is dissolved or suspended in the chosen vehicle. A range of doses is administered to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies.
-
Induction of Seizure: At the designated time after drug administration, corneal electrodes, moistened with saline, are applied to the eyes of the mouse. A supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀, the dose that protects 50% of the animals, is then determined using statistical methods such as probit analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (S)-3-N-Cbz-amino-succinimide - CAS:60846-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. (S)-3-N-Cbz-amino-succinimide | C12H12N2O4 | CID 10083340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. (S)-3-N-Cbz-amino-succinimide | CAS 60846-91-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. scbt.com [scbt.com]
- 7. (S)-3-N-CBZ-AMINO-SUCCINIMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. (S)-3-N-Cbz-Amino-succinimide_TargetMol [targetmol.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. media.iris-biotech.de [media.iris-biotech.de]
